molecular formula C14H9N5OS B7636430 N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide

N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide

Cat. No.: B7636430
M. Wt: 295.32 g/mol
InChI Key: UKHBURAGTAGITJ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a triazole ring, a thiophene ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like morpholine to facilitate the reaction . The product is then characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide involves its interaction with various molecular targets. The compound can interact with DNA bases, such as guanine, thymine, adenine, and cytosine, through charge transfer interactions . This interaction can lead to the inhibition of DNA replication and transcription, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide is unique due to its combination of a triazole ring, a thiophene ring, and a carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS/c15-8-10-6-7-21-14(10)17-13(20)12-9-16-19(18-12)11-4-2-1-3-5-11/h1-7,9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBURAGTAGITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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